molecular formula C7H14ClNO B2386261 exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride CAS No. 2089291-70-1

exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride

Cat. No.: B2386261
CAS No.: 2089291-70-1
M. Wt: 163.65
InChI Key: YCMFHKGTJWAZSH-KGZKBUQUSA-N
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Description

“exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride” is a chemical compound with the molecular formula C7H14ClNO . It is often used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One approach involves the conversion of the diol to a ditosylate, followed by cyclization with benzylamine to generate the 8-oxa-3-aza-bicyclo[3.2.1]octane core . Another method involves asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (ii) complex/chiral Lewis acid binary system .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclic scaffold, which is a common feature in many biologically active compounds . The InChI code for this compound is InChI=1S/C7H13NO.ClH/c9-7-5-1-2-6 (7)4-8-3-5;/h5-9H,1-4H2;1H/t5-,6+,7?; .


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 163.64 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 163.0763918 g/mol . The topological polar surface area is 32.3 Ų .

Future Directions

The future directions for “exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride” could involve further exploration of its synthesis methods and potential applications in various fields such as organic synthesis, agrochemicals, pharmaceuticals, and dyestuffs . Additionally, given its structural similarity to tropane alkaloids, it may be of interest to investigate its biological activities .

Properties

IUPAC Name

(1R,5S)-3-azabicyclo[3.2.1]octan-8-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-5-1-2-6(7)4-8-3-5;/h5-9H,1-4H2;1H/t5-,6+,7?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMFHKGTJWAZSH-VPEOJXMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@@H]1C2O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089291-70-1
Record name 3-Azabicyclo[3.2.1]octan-8-ol, hydrochloride (1:1), (8-anti)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089291-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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